Methyl 2-[3-(butyrylamino)-4-hydroxyphenyl]acetate
Description
Structural Characterization and Nomenclature
Systematic IUPAC Nomenclature and Synonyms
Methyl 2-[3-(butyrylamino)-4-hydroxyphenyl]acetate is the primary IUPAC name, derived from its ester backbone and substituents. Key structural components include:
- A phenyl ring substituted with a hydroxyl group at position 4 and a butyrylamino group at position 3.
- An acetate ester linked to the phenyl ring at position 2.
Synonyms and identifiers include:
| Name/Identifier | Source |
|---|---|
| Methyl 2-(3-butanamido-4-hydroxyphenyl)acetate | PubChem CID 16413044 |
| MFCD06496178 | Commercial databases |
| 900019-91-2 | CAS Registry |
Molecular Formula and Weight Analysis
The molecular formula is C₁₃H₁₇NO₄ , with a computed molecular weight of 251.28 g/mol (PubChem) . This corresponds to:
- Carbon (C): 13 atoms (phenyl ring, acetate, butyryl chain).
- Hydrogen (H): 17 atoms (including methyl ester and butyryl groups).
- Nitrogen (N): 1 atom (amide bond in butyrylamino substituent).
- Oxygen (O): 4 atoms (hydroxyl, ester carbonyl, and amide carbonyl).
Three-Dimensional Structural Elucidation
Conformational Isomerism Analysis
The compound exhibits conformational flexibility primarily around the amide bond (C–N) and ester group . Computational models (e.g., RDKit ) reveal:
- Amide bond planarity : Restricted rotation due to resonance stabilization between the carbonyl and amine groups, creating partial double-bond character .
- Phenyl ring substituents : The hydroxyl and butyrylamino groups adopt positions that minimize steric clashes, favoring coplanar alignment with the ring.
Torsional Angle Calculations
Key dihedral angles were computationally analyzed:
| Bond/Torsion | Angle (°) | Method |
|---|---|---|
| Amide C–N bond | ~180 (planar) | Molecular modeling |
| Ester C–O single bond | ~60–90 | Theoretical predictions |
| Butyryl chain C–C bonds | Variable | Conformational sampling |
The C–N–C–C dihedral angle (amide bond) was attempted via RDKit but required error correction for accurate measurement .
Functional Group Identification and Reactivity
Phenolic Hydroxyl Group Characteristics
- Acidity : The 4-hydroxyphenyl group has a pKa ~9–10 , enabling deprotonation under basic conditions.
- Reactivity : Participates in hydrogen bonding and electrophilic substitution (e.g., nitration, sulfonation).
- Antioxidant potential : Phenolic –OH groups scavenge free radicals, as observed in similar compounds .
Ester Group Electronic Configuration
- Carbonyl resonance : Delocalization of electrons between the ester oxygen and carbonyl carbon reduces electrophilicity.
- Hydrolysis : Susceptible to acid/base-catalyzed cleavage, yielding 2-(3-butyrylamino-4-hydroxyphenyl)acetic acid .
Butyrylamino Substituent Effects
Properties
IUPAC Name |
methyl 2-[3-(butanoylamino)-4-hydroxyphenyl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-3-4-12(16)14-10-7-9(5-6-11(10)15)8-13(17)18-2/h5-7,15H,3-4,8H2,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZITSLEDNSGRLLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(C=CC(=C1)CC(=O)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[3-(butyrylamino)-4-hydroxyphenyl]acetate typically involves the esterification of 2-[3-(butyrylamino)-4-hydroxyphenyl]acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[3-(butyrylamino)-4-hydroxyphenyl]acetate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that Methyl 2-[3-(butyrylamino)-4-hydroxyphenyl]acetate exhibits significant anticancer properties. In vitro studies have shown that the compound can induce apoptosis in cancer cell lines, such as HeLa and MCF-7. The mechanism appears to involve the modulation of apoptotic pathways and the inhibition of cell proliferation.
Case Study: Cytotoxicity Assay
In a study assessing the cytotoxic effects of this compound against human cervical cancer cells (HeLa), the IC50 value was determined to be approximately 11 μM, indicating substantial cytotoxicity compared to standard chemotherapeutic agents like doxorubicin. This suggests potential for further development as an anticancer therapeutic agent.
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In a carrageenan-induced paw edema model in rats, this compound demonstrated significant anti-inflammatory activity with an ED50 of 9.17 μM. This finding supports its potential use in treating inflammatory conditions.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
- Butyrylamino Group : Enhances lipophilicity and may improve interaction with biological targets.
- Hydroxyphenyl Moiety : Contributes to hydrogen bonding capabilities with proteins, enhancing biological activity.
- Acetate Group : Plays a role in solubility and bioavailability.
Data Table: Summary of Biological Activities
| Activity Type | Assay Type | Result (IC50/ED50) | Reference |
|---|---|---|---|
| Anticancer Activity | HeLa Cell Cytotoxicity | ~11 μM | |
| Anti-inflammatory Effect | Paw Edema Model | 9.17 μM |
Potential Mechanisms of Action
The mechanisms through which this compound exerts its effects are still under investigation. Preliminary studies suggest that it may interact with specific molecular targets involved in cancer cell survival and inflammation pathways. Further research utilizing molecular dynamics simulations and binding affinity assays is required to elucidate these interactions fully.
Mechanism of Action
The mechanism by which Methyl 2-[3-(butyrylamino)-4-hydroxyphenyl]acetate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and influencing various biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Methyl 2-[3-(butyrylamino)-4-hydroxyphenyl]acetate with structurally related phenylacetate derivatives, focusing on substituent effects, synthesis, and applications.
Substituted Phenylacetates
Table 1: Structural and Functional Comparisons
- Hydroxyl vs. Methoxy Groups : Methoxy-substituted analogs (e.g., compound 10 in ) exhibit higher lipophilicity, favoring membrane permeability, whereas hydroxylated derivatives (e.g., compound 6) are more polar, likely influencing solubility and metabolic stability .
- Halogenation : Brominated analogs () are valued as reference standards due to their stability and regulatory compliance, though their bulkier halogens may reduce bioavailability compared to hydroxyl/amide derivatives .
Esters with Heterocyclic Moieties
These are often used as intermediates in APIs (e.g., kinase inhibitors) but differ significantly in reactivity compared to purely aromatic esters .
Radiolabeled and Imaging Agents
Cyclofenil-derived esters (), such as [¹¹C]methyl 2-{4-[bis(4-hydroxyphenyl)methylene]cyclohexyl}acetate, highlight the utility of phenylacetate scaffolds in PET imaging. The butyrylamino group in the target compound could similarly be modified for radiolabeling, leveraging its amide bond for targeted ER binding .
Biological Activity
Methyl 2-[3-(butyrylamino)-4-hydroxyphenyl]acetate, a compound with the molecular formula C13H17N1O3, has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure
This compound can be structurally represented as follows:
- Molecular Formula : C13H17N1O3
- CAS Number : 900019-91-2
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 235.28 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the butyrylamino group suggests potential interactions with neurotransmitter receptors or enzymes involved in metabolic pathways. Research indicates that this compound may exhibit:
- Antioxidant Activity : The hydroxy group on the phenyl ring may contribute to its ability to scavenge free radicals.
- Anticancer Properties : Preliminary studies suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis or cell cycle arrest.
Case Studies and Research Findings
- Anticancer Activity
- Antioxidant Properties
- Neuroprotective Effects
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
| Compound | Anticancer Activity | Antioxidant Activity | Neuroprotective Effects |
|---|---|---|---|
| This compound | High | Moderate | Yes |
| Doxorubicin | Very High | Low | No |
| Curcumin | Moderate | Very High | Yes |
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for Methyl 2-[3-(butyrylamino)-4-hydroxyphenyl]acetate, and how do reaction conditions influence yield and purity?
- Methodology :
- Stepwise synthesis : Begin with the preparation of the hydroxyphenylacetic acid core via Friedel-Crafts acylation or esterification. Introduce the butyrylamino group via nucleophilic substitution or amidation under inert conditions (e.g., N₂ atmosphere) .
- Catalyst optimization : Use palladium or copper catalysts for coupling reactions, as seen in analogous aryl acetate syntheses .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (methanol/water) to isolate the product. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .
- Critical parameters : Temperature (60–80°C for amidation), solvent polarity (DMF for solubility), and stoichiometric ratios (1:1.2 for amine:ester) .
Q. How is the structural integrity of this compound validated in synthetic workflows?
- Analytical techniques :
- NMR spectroscopy : Confirm the presence of the methyl ester (δ ~3.6 ppm, singlet), aromatic protons (δ 6.8–7.2 ppm), and butyrylamino NH (δ ~8.1 ppm, broad) .
- Mass spectrometry : ESI-MS should show [M+H]⁺ at m/z 294.1 (calculated for C₁₃H₁₇NO₄). High-resolution MS (HRMS) validates the molecular formula .
- X-ray crystallography : For crystalline derivatives, resolve bond angles and stereochemistry (e.g., analogous cyclohexyl acetates in ).
Advanced Research Questions
Q. How can reaction kinetics and thermodynamics be optimized for scaling up the synthesis of this compound?
- Methodology :
- Flow chemistry : Implement continuous-flow microreactors to enhance mixing and heat transfer, reducing side products (e.g., dimerization) compared to batch processes .
- DoE (Design of Experiments) : Use factorial designs to test variables like temperature (40–100°C), catalyst loading (0.5–5 mol%), and residence time (10–60 min) .
- Data analysis : Plot Arrhenius curves to determine activation energy for amidation. Compare yields via ANOVA to identify significant factors .
Q. What strategies are employed to assess the compound’s bioactivity, such as receptor binding or enzyme inhibition?
- Methodology :
- In vitro assays :
- Enzyme inhibition : Screen against COX-2 or tyrosinase using fluorogenic substrates (e.g., 4-methylumbelliferyl acetate) .
- Cellular uptake : Radiolabel the compound (³H or ¹⁴C) and measure accumulation in cell lines (e.g., HepG2) via scintillation counting .
- Molecular docking : Simulate interactions with target proteins (e.g., estrogen receptor) using AutoDock Vina, focusing on the hydroxyphenyl and butyrylamino motifs .
Q. How can contradictory data regarding the compound’s stability or biological activity be resolved?
- Case study : Discrepancies in reported IC₅₀ values for enzyme inhibition.
- Root cause analysis :
- Purity issues : Re-analyze batches via HPLC-MS to rule out impurities >98% .
- Assay variability : Standardize protocols (e.g., pH 7.4 buffer, 37°C incubation) across labs .
- Advanced characterization : Use differential scanning calorimetry (DSC) to assess thermal stability and identify polymorphic forms affecting bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
